molecular formula C10H17IO3 B14331974 Cyclohexyl 1-iodopropyl carbonate CAS No. 103418-25-3

Cyclohexyl 1-iodopropyl carbonate

Cat. No.: B14331974
CAS No.: 103418-25-3
M. Wt: 312.14 g/mol
InChI Key: YRMKZAMDVOFBGY-UHFFFAOYSA-N
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Description

Cyclohexyl 1-iodopropyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a cyclohexyl group, an iodopropyl group, and a carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 1-iodopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 1-iodopropanol in the presence of a carbonate source such as dimethyl carbonate or diethyl carbonate. The reaction typically requires a catalyst, such as a base (e.g., potassium carbonate), and is carried out under reflux conditions to facilitate the formation of the carbonate ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-iodopropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the carbonate ester can yield alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted cyclohexyl derivatives, carbonyl compounds, and alcohols, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

Cyclohexyl 1-iodopropyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 1-iodopropyl carbonate involves its reactivity with various nucleophiles and electrophiles. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The iodopropyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methyl carbonate
  • Cyclohexyl ethyl carbonate
  • Cyclohexyl propyl carbonate

Uniqueness

Cyclohexyl 1-iodopropyl carbonate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to other cyclohexyl carbonates. The iodine atom is a good leaving group, making the compound particularly useful in substitution reactions. Additionally, the combination of the cyclohexyl and iodopropyl groups provides a versatile scaffold for further functionalization and derivatization.

Properties

CAS No.

103418-25-3

Molecular Formula

C10H17IO3

Molecular Weight

312.14 g/mol

IUPAC Name

cyclohexyl 1-iodopropyl carbonate

InChI

InChI=1S/C10H17IO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3

InChI Key

YRMKZAMDVOFBGY-UHFFFAOYSA-N

Canonical SMILES

CCC(OC(=O)OC1CCCCC1)I

Origin of Product

United States

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